N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Overview
Description
N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiazole ring, which is known for its presence in many biologically active molecules, and a pyridine ring, which is a common motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde and a thioamide under specific conditions. One common method involves the use of a condensation reaction followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide
- 5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to the presence of both a thiazole and a pyridine ring in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and potential interactions with a wide range of biological targets .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-15-6-4-3-5-13(15)18-16-19-14(11-21-16)12-7-9-17-10-8-12/h3-11H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJZCOBSKQCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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